molecular formula C10H11NO3S2 B14014444 Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione CAS No. 17659-17-5

Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione

Cat. No.: B14014444
CAS No.: 17659-17-5
M. Wt: 257.3 g/mol
InChI Key: BVEDMKOMGCTFBZ-UHFFFAOYSA-N
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Description

Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.3292 . It is characterized by the presence of an ethoxy group, a nitrophenyl group, and a methanethione group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione typically involves the reaction of 4-nitrobenzyl chloride with sodium ethyl xanthate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

17659-17-5

Molecular Formula

C10H11NO3S2

Molecular Weight

257.3 g/mol

IUPAC Name

O-ethyl (4-nitrophenyl)methylsulfanylmethanethioate

InChI

InChI=1S/C10H11NO3S2/c1-2-14-10(15)16-7-8-3-5-9(6-4-8)11(12)13/h3-6H,2,7H2,1H3

InChI Key

BVEDMKOMGCTFBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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